2-Octanol 2-Octanol Octan-2-ol is an octanol carrying the hydroxy group at position 2. It has a role as a volatile oil component and a plant metabolite. It is an octanol and a secondary alcohol.
2-Octanol is a natural product found in Aspalathus linearis, Curcuma wenyujin, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 4128-31-8
VCID: VC8476414
InChI: InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
SMILES: CCCCCCC(C)O
Molecular Formula: CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O
Molecular Weight: 130.23 g/mol

2-Octanol

CAS No.: 4128-31-8

Cat. No.: VC8476414

Molecular Formula: CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

2-Octanol - 4128-31-8

Specification

CAS No. 4128-31-8
Molecular Formula CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O
Molecular Weight 130.23 g/mol
IUPAC Name octan-2-ol
Standard InChI InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
Standard InChI Key SJWFXCIHNDVPSH-UHFFFAOYSA-N
Impurities THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.
SMILES CCCCCCC(C)O
Canonical SMILES CCCCCCC(C)O
Boiling Point 179.25 °C
179 °C
BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/
178.5 °C
Colorform Liquid
Colorless liquid
Flash Point 76 °C
Melting Point 3.5 °C
-31.6 °C
Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/
-38.6°C
-38.6 °C

Introduction

Chemical and Physical Properties of 2-Octanol

Structural Characteristics

2-Octanol belongs to the fatty alcohol family, featuring an eight-carbon chain with a hydroxyl group at the second position. Its chiral center at the hydroxyl-bearing carbon grants it stereoisomeric properties, though industrial-grade 2-octanol is typically racemic . The molecule’s amphiphilic nature arises from its polar hydroxyl group and nonpolar hydrocarbon chain, enabling its function as a surfactant and solvent .

Thermodynamic and Physical Data

The compound exhibits the following key physical properties :

PropertyValueReference
Molecular Weight130.23 g/mol
Melting Point-38°C
Boiling Point174–181°C (lit.)
Density (20°C)0.819–0.8207 g/cm³
Refractive Index (nD_D)1.425–1.430
Heat Capacity (Liquid)330.1 J/mol·K at 298.5 K
Water Solubility (25°C)1.2 g/L

These properties make 2-octanol suitable for high-temperature applications, such as lubricant additives and reaction media . Its relatively low volatility (flash point: 71°C) compared to shorter-chain alcohols enhances safety in handling .

Industrial Production Methods

Ricinoleic Acid Cleavage

The primary industrial route involves alkali treatment of ricinoleic acid, a major component of castor oil triglycerides :
Ricinoleic Acid+Base2-Octanol+Sebacic Acid\text{Ricinoleic Acid} + \text{Base} \rightarrow \text{2-Octanol} + \text{Sebacic Acid}
This process, optimized at scales exceeding 100,000 tons annually, achieves yields >85% under conditions of 200–250°C and 2–3 MPa . The co-produced sebacic acid finds use in nylon 6,10 synthesis, ensuring economic viability for biorefineries .

Alternative Synthetic Routes

While less common, laboratory-scale methods include:

  • Hydrogenation of 2-Octanone: Catalytic hydrogenation over Raney nickel at 120°C .

  • Grignard Reactions: Utilizing heptylmagnesium bromide and formaldehyde .

Catalytic Conversion to Aromatics

Reaction Mechanism

Zn-MFI zeolite catalysts enable 2-octanol’s conversion to benzene, toluene, and xylene (BTX) aromatics via :

  • Dehydration: 2-Octanol → 2-Octene (200–300°C).

  • Cracking: C8_8H16_{16} → C3_3H6_6 + C5_5H10_{10}.

  • Aromatization: C2_2-C5_5 alkenes → BTX (500–600°C).

Product Distribution

At 773 K and GHSV 1400 h1^{-1}, Zn-MFI yields :

ProductYield (wt.%)
Benzene12.4
Toluene18.7
Xylenes9.3
C2_2-C4_445.1

This pathway offers a biomass-derived route to aromatics, critical for polymers and fuels in shale gas economies .

Environmental Impact and Sustainability

While 2-octanol’s production from renewable castor oil enhances its green credentials, its persistence in aquatic systems (log Pow_{ow} = 3.1) necessitates controlled wastewater treatment . Recent catalytic studies promoting circular carbon utilization (e.g., aromatics synthesis) align with decarbonization goals .

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